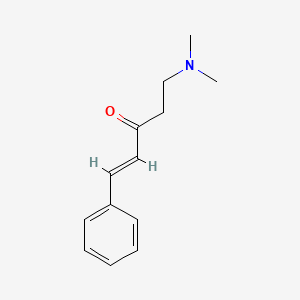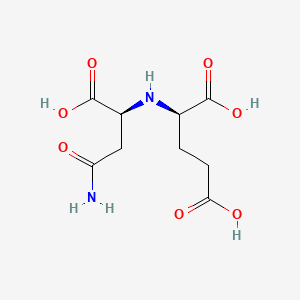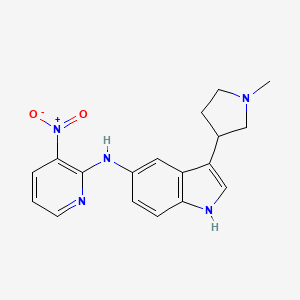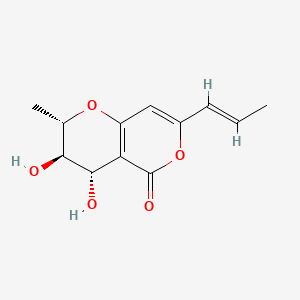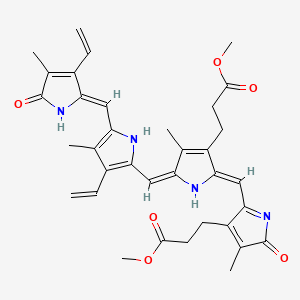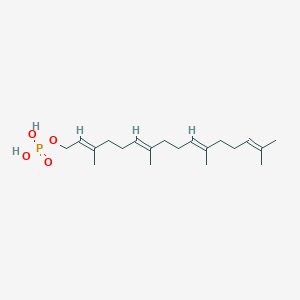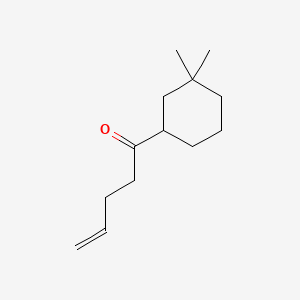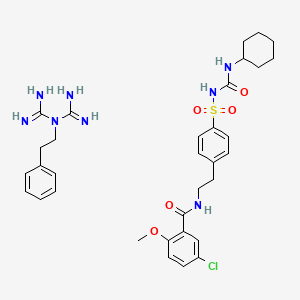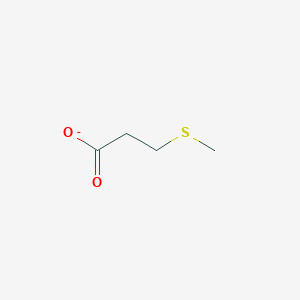
3-(Methylthio)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylthio)propionate is a thia fatty acid anion that is the conjugate base of 3-(methylthio)propionic acid. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-(methylthio)propionic acid.
Aplicaciones Científicas De Investigación
Application in N-alkylation of Heterocycles
3-(Methylthio)propionate, generated from dimethyl 3,3'-dithiodipropionate in a basic medium, is used as a source of the propionate moiety. This property facilitates the alkylation of indoles and other nitrogen heterocycles, producing a series of 3-(heteroaryl-substituted) propionates. This process is significant in organic chemistry, especially in synthesizing compounds with potential pharmaceutical applications (Hamel & Girard, 2000).
Role in Wine Aroma
3-(Methylthio)propionic acid ethyl ester and related compounds contribute to the aroma of wines. These compounds were identified in wines of various sorts and vintages, indicating their role in defining the unique aromatic properties of different wines (Schreier, Drawert, & Junker, 1974).
Enhancement of Baijiu Flavor
In the food industry, specifically in Baijiu (a Chinese alcoholic beverage) production, 3-(Methylthio)propionate is important for its cauliflower and cooked vegetable aroma. A study demonstrates the use of a synthetic microbial community to enhance the content of 3-(methylthio)propionate to improve the flavor quality of Baijiu (Du et al., 2021).
Forensic Science Application
3-(Methylthio)propionate is part of a combination of volatile organic compounds used to distinguish human remains from those of other animals. This discovery is significant in forensic science, aiding in more effective training of cadaver dogs and the development of portable detection devices (Rosier et al., 2015).
Study in Plant Pathology
In plant pathology, 3-(methylthio)propionic acid was identified as a toxin produced by Xanthomonas campestris pv. manihotis, the bacterium causing cassava bacterial blight. Understanding its role in plant diseases can lead to better disease management strategies (Perreaux, Maraite, & Meyer, 1986).
Role in Methionine Catabolism
3-(Methylthio)propionate serves as an intermediate in the transaminative pathway of methionine catabolism in rats. This study provides insights into amino acid metabolism and potential implications for human health (Steele & Benevenga, 1979).
Propiedades
Nombre del producto |
3-(Methylthio)propionate |
|---|---|
Fórmula molecular |
C4H7O2S- |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
3-methylsulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |
Clave InChI |
CAOMCZAIALVUPA-UHFFFAOYSA-M |
SMILES |
CSCCC(=O)[O-] |
SMILES canónico |
CSCCC(=O)[O-] |
Sinónimos |
3-mercapto-2-methylpropionate 3-mercapto-2-methylpropionic acid 3-mercapto-2-methylpropionic acid, monocalcium salt 3-mercapto-2-methylpropionic acid, monopotassium salt 3-mercapto-2-methylpropionic acid, monosodium salt MMPA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239578.png)

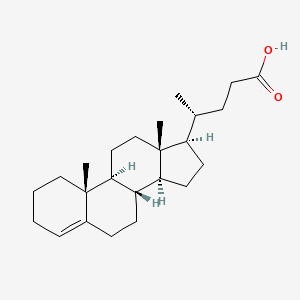
![methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}octanoate](/img/structure/B1239584.png)

